molecular formula C9H16N4 B13289103 2-Methyl-4-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine

2-Methyl-4-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine

Cat. No.: B13289103
M. Wt: 180.25 g/mol
InChI Key: ZGJCEHGCLWOLEX-UHFFFAOYSA-N
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Description

2-Methyl-4-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a methyl group and a 1-methyl-1H-1,2,3-triazol-5-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with an azide compound, followed by a cyclization step to form the triazole ring. The reaction conditions often include the use of a copper catalyst and a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

2-Methyl-4-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine
  • 2-(1-Methyl-1H-1,2,4-triazol-5-yl)pyridine
  • 1-(Benzyl)-1H-1,2,3-triazol-4-yl derivatives

Uniqueness

2-Methyl-4-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperidine and triazole rings allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

2-methyl-4-(3-methyltriazol-4-yl)piperidine

InChI

InChI=1S/C9H16N4/c1-7-5-8(3-4-10-7)9-6-11-12-13(9)2/h6-8,10H,3-5H2,1-2H3

InChI Key

ZGJCEHGCLWOLEX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1)C2=CN=NN2C

Origin of Product

United States

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